Ac-Leu-phe-CF3

説明

アロインBは、イソバルバロインとしても知られており、アロエベラ植物に自然に存在するアントラキノン配糖体です。アロインの2つのジアステレオマーの1つであり、もう1つはアロインA(バルバロイン)です。アロインBは、主にアロエ属の滲出液に見られる黄褐色の化合物です。 伝統的に緩下剤として使用されており、苦味で知られています .

準備方法

合成経路と反応条件: アロインBは、さまざまな方法でアロエベラ植物から抽出できます。一般的な方法の1つは、アロエベラの葉から黄色の汁を抽出し、その後、結晶化によって精製するものです。 抽出プロセスでは通常、ギ酸で酸性化したアセトニトリルなどの溶媒を使用します .

工業的生産方法: 工業的な設定では、アロインBは、質量分析と組み合わせた高速液体クロマトグラフィー(HPLC)を使用して抽出されることがよくあります。この方法により、アロエベラゲルおよびラテックスからのアロインBの正確な定量および精製が可能になります。 抽出プロセスでは、リン酸緩衝生理食塩水を抽出溶媒として使用し、その後、Zorbax Eclipse AAAカラムを使用して分離します .

化学反応の分析

タイプ:

生物活性

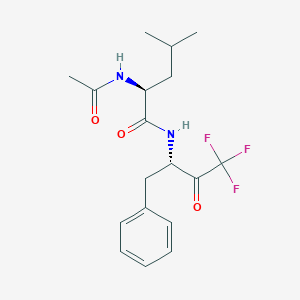

Ac-Leu-Phe-CF3, a trifluoromethylated peptide, has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a peptide that incorporates a trifluoromethyl group into its structure. The trifluoromethyl (-CF3) moiety is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The synthesis of this compound typically involves standard peptide coupling techniques, where the trifluoromethylated amino acid is incorporated into the peptide chain.

The biological activity of this compound primarily revolves around its interaction with serine proteases. Studies have shown that this compound acts as an inhibitor of various serine proteases, including chymotrypsin and elastase. The presence of the trifluoromethyl group significantly improves binding affinity compared to non-fluorinated analogues.

Table 1: Inhibition Potency of this compound Against Serine Proteases

| Compound | Enzyme | Ki (M) |

|---|---|---|

| This compound | Chymotrypsin | 0.88 x 10^-6 |

| Ac-Leu-ambo-Phe-CF3 | Chymotrypsin | 25 x 10^-6 |

| Ac-Leu-ambo-Phe-CFH2 | Chymotrypsin | 200 x 10^-6 |

| This compound | Elastase | 1.25 x 10^-6 |

The inhibition constant (Ki) indicates that this compound is a potent inhibitor, particularly against chymotrypsin, where its binding is enhanced due to the fluorinated group .

3.1 Anti-cancer Properties

Recent studies have explored the anti-cancer potential of compounds similar to this compound, particularly those containing a trifluoromethyl group. Research indicates that such modifications can enhance anti-cancer activity by promoting apoptosis in cancer cells. For instance, isoxazole-based compounds with a CF3 group demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Table 2: Anti-cancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Isoxazole derivative | MCF-7 | 3.09 |

| Non-trifluoromethylated analogue | MCF-7 | 19.72 |

These findings suggest that the incorporation of CF3 groups can be crucial for developing effective anti-cancer agents .

3.2 Enzymatic Inhibition Studies

Inhibition studies using NMR spectroscopy have revealed that this compound binds tightly to serine proteases by forming stable complexes at their active sites. The trifluoromethyl group's electron-withdrawing nature enhances the compound's ability to stabilize transition states during enzyme catalysis .

4. Case Studies and Research Findings

Several case studies highlight the biological activity of this compound and its analogues:

- Study on Chymotrypsin Inhibition : A detailed investigation revealed that this compound exhibited a significantly lower Ki value compared to its non-fluorinated counterpart, indicating superior inhibitory potential against chymotrypsin .

- Anti-cancer Mechanisms : Research on isoxazole derivatives showed that compounds with CF3 groups not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

科学的研究の応用

Synthesis of Ac-Leu-Phe-CF3

The synthesis of this compound involves standard peptide coupling methods, often utilizing solid-phase peptide synthesis (SPPS). The incorporation of the trifluoromethyl (–CF3) group is crucial due to its influence on the compound's biological activity and stability. The presence of the CF3 group enhances lipophilicity and metabolic stability, making it a valuable modification in peptide design .

Synthesis Steps:

- Step 1: Protection of amino acids.

- Step 2: Coupling using coupling reagents (e.g., HATU or DIC).

- Step 3: Deprotection and purification via HPLC.

This compound exhibits notable inhibitory effects on chymotrypsin, with a Ki value significantly lower than its non-trifluoromethylated counterpart, Ac-Phe-CF3. The enhanced potency can be attributed to:

- Van der Waals interactions between the leucine side chain and the enzyme's active site.

- A hydrogen bond formed between the acetyl terminus of the inhibitor and the enzyme .

Inhibition Kinetics:

- Ki Values:

- This compound: 2 µM

- Ac-Phe-CF3: 20 µM

These values indicate that this compound is a more effective inhibitor due to its slower binding kinetics, which allows for prolonged interaction with the enzyme .

Case Study 1: Inhibition Studies

A study demonstrated that this compound effectively inhibited chymotrypsin activity in vitro. The compound was shown to selectively bind to the active site, leading to a decrease in enzymatic activity. This selectivity suggests potential therapeutic applications in conditions where chymotrypsin plays a role, such as certain cancers and inflammatory diseases .

Case Study 2: Structural Analysis

Crystallographic studies provided insights into the binding interactions between this compound and chymotrypsin. The structural data indicated that the CF3 group contributes to unique conformational dynamics that enhance binding affinity compared to other inhibitors .

Implications in Drug Design

The incorporation of trifluoromethyl groups into peptides like this compound opens new avenues in drug design:

- Metabolic Stability: CF3 groups improve resistance to enzymatic degradation.

- Bioavailability: Enhanced lipophilicity can lead to better absorption profiles.

- Selectivity: Modifications can be tailored to improve selectivity for specific targets, reducing off-target effects.

Data Summary Table

| Compound | Ki Value (µM) | Binding Type | Key Interactions |

|---|---|---|---|

| This compound | 2 | Slow Binding | Van der Waals with His57, H-bond with NH216 |

| Ac-Phe-CF3 | 20 | Rapid Equilibrating | Weaker interactions |

特性

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O3/c1-11(2)9-15(22-12(3)24)17(26)23-14(16(25)18(19,20)21)10-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3,(H,22,24)(H,23,26)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNXJCZDQRNGRC-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150325 | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113215-69-3 | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113215693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。